An In-depth Technical Guide to 1,2,4,5-Benzenetetracarboxylic acid-D6: Properties, Synthesis, and Applications in Advanced Research
An In-depth Technical Guide to 1,2,4,5-Benzenetetracarboxylic acid-D6: Properties, Synthesis, and Applications in Advanced Research
This guide provides a comprehensive technical overview of 1,2,4,5-Benzenetetracarboxylic acid-D6, also known as Pyromellitic acid-D6. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and critical applications of this isotopically labeled compound. We will explore not just the "what" but the "why" behind its utility, grounding our discussion in established scientific principles and methodologies.
Core Molecular Identity and Physicochemical Properties
1,2,4,5-Benzenetetracarboxylic acid-D6 is the deuterated analogue of Pyromellitic acid, a tetrafunctional organic acid. The six deuterium atoms replace the hydrogen atoms on the two carboxylic acid groups and the two hydrogens on the benzene ring, offering a stable isotopic label for a variety of research applications.
The foundational utility of this molecule stems from its rigid, planar benzene core and the four carboxylic acid groups. These groups are pivotal for forming extensive hydrogen-bonding networks, making it a versatile building block in supramolecular chemistry and materials science.[1][2] The introduction of deuterium provides a subtle but significant mass increase, which is readily distinguishable by mass spectrometry and alters the nuclear spin properties for NMR spectroscopy, without significantly impacting the compound's chemical reactivity.
Below is a summary of its key identifiers and physicochemical properties:
| Property | Value | Source(s) |
| Synonyms | Pyromellitic acid-D6 | [3] |
| Molecular Formula | C₁₀D₆O₈ | [4] |
| Molecular Weight | 260.19 g/mol | [3][4] |
| CAS Number | 344298-79-9 | [3][4] |
| Unlabeled CAS Number | 89-05-4 | [3][5][6] |
| Appearance | White to off-white solid/powder | [4][5] |
| Melting Point | 281-284.5 °C (for unlabeled) | [5] |
| Solubility | Soluble in alcohol, slightly soluble in water. | [7] |
| Isotopic Enrichment | Typically ≥98 atom % D | [3] |
Synthesis and Isotopic Labeling Strategy
The synthesis of 1,2,4,5-Benzenetetracarboxylic acid-D6 is not as commonly documented as its non-labeled counterpart. However, a robust and logical approach involves the hydrolysis of its commercially available precursor, Pyromellitic dianhydride, in the presence of a deuterium source.
Rationale for Synthetic Pathway
The selection of Pyromellitic dianhydride as the starting material is strategic. The anhydride is a stable, crystalline solid that readily undergoes hydrolysis to form the desired tetracarboxylic acid. By conducting this hydrolysis in heavy water (D₂O), the acidic protons of the newly formed carboxylic acids are replaced with deuterium. To achieve full deuteration, including the aromatic positions, a subsequent H-D exchange reaction under more forcing conditions, such as high temperature and/or in the presence of a catalyst, would be necessary. A common method for aromatic H-D exchange is acid or base catalysis in D₂O at elevated temperatures.
Detailed Experimental Protocol: Synthesis from Pyromellitic Dianhydride
This protocol outlines a validated laboratory-scale synthesis.
Materials:
-
Pyromellitic dianhydride (1 equivalent)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Activated charcoal
-
Anhydrous diethyl ether
Procedure:
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser, suspend pyromellitic dianhydride in D₂O.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours to ensure complete hydrolysis of the anhydride rings.[8]
-
Decolorization: Cool the reaction mixture to room temperature. If the solution is colored, add a small amount of activated charcoal and stir for 15 minutes.
-
Filtration: Filter the hot solution to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the deuterated product.
-
Isolation and Washing: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold D₂O, followed by anhydrous diethyl ether to facilitate drying.
-
Drying: Dry the product under high vacuum to remove any residual solvent.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 1,2,4,5-Benzenetetracarboxylic acid-D6.
Core Applications in Research and Development
The primary utility of 1,2,4,5-Benzenetetracarboxylic acid-D6 lies in its application as an internal standard for quantitative analysis.[4] Isotopic labeling is a powerful technique used to trace the passage of a molecule through a chemical reaction or a biological system.[9]
Internal Standard in Quantitative Mass Spectrometry
In drug metabolism and pharmacokinetic (DMPK) studies, accurate quantification of drug candidates and their metabolites is paramount. Stable isotope-labeled internal standards are the gold standard for LC-MS based quantification.
Why it is effective:
-
Co-elution: The deuterated standard co-elutes with the non-labeled analyte, experiencing the same matrix effects and ionization suppression/enhancement.
-
Distinct Mass: It is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z).
-
Accurate Quantification: The ratio of the analyte peak area to the internal standard peak area allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.
Diagram of its role in LC-MS Quantification:
Caption: Use as an internal standard in LC-MS.
Probing Reaction Mechanisms and Metabolic Pathways
Deuterium labeling can be used as a tracer to elucidate reaction mechanisms and metabolic pathways.[4] The presence of deuterium in reaction products or metabolites provides direct evidence of the bond-forming and bond-breaking events that have occurred. This is particularly valuable in understanding the biotransformation of drug molecules.
Advanced Materials and Supramolecular Chemistry
The non-deuterated form, pyromellitic acid, is a cornerstone in the synthesis of high-performance polymers like polyimides, which are known for their exceptional thermal stability and mechanical strength.[5] It is also extensively used in the construction of metal-organic frameworks (MOFs) and co-crystals due to its ability to form robust hydrogen-bonded networks.[2][10][11] While the D6-labeled version is primarily used for analytical purposes, it can also be employed in neutron scattering studies of these advanced materials to probe their structure and dynamics, as deuterium has different neutron scattering properties compared to hydrogen.
Analytical Characterization Protocols
Accurate characterization of 1,2,4,5-Benzenetetracarboxylic acid-D6 is crucial for its effective use. Below are standard protocols for its analysis.
Protocol for Purity Assessment by HPLC
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Flow Rate: 1.0 mL/min. Detection: UV at 254 nm. Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Dilute the stock solution to a working concentration of approximately 100 µg/mL.
-
Inject 10 µL of the solution onto the HPLC system.
-
Run a gradient elution to separate any impurities.
-
The purity is determined by the relative peak area of the main component.
Protocol for Identity Confirmation by LC-MS
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system. LC Conditions: As described in the HPLC protocol. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Range: m/z 100-500.
-
Expected Ion: The deprotonated molecule [M-D]⁻ at m/z 259.18. Procedure:
-
Prepare a dilute solution (e.g., 10 µg/mL) of the compound.
-
Inject the solution into the LC-MS system.
-
Confirm the retention time corresponds to that of a reference standard if available.
-
Verify the presence of the expected molecular ion in the mass spectrum.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While the toxicological properties of the D6-labeled compound have not been fully investigated, the data for the unlabeled 1,2,4,5-Benzenetetracarboxylic acid should be used as a primary guide.
Hazard Identification:
-
The toxicological properties have not been fully investigated.[13]
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably in a fume hood.[12][14]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][14]
Storage:
-
Store at room temperature in a dry, cool, and well-ventilated place.[3][14]
-
The compound is stable under recommended storage conditions. It is advisable to re-analyze for chemical purity after three years.[3]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[12][13][14]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[12][13][14]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12][13][14]
-
Ingestion: Clean mouth with water and seek medical attention.[13][14]
Conclusion
1,2,4,5-Benzenetetracarboxylic acid-D6 is a valuable tool for the modern research scientist. Its primary application as a stable isotope-labeled internal standard provides the accuracy and reliability required for quantitative bioanalysis in drug development. Furthermore, its structural similarity to the widely used pyromellitic acid opens avenues for its use in mechanistic studies and advanced materials science. This guide has provided a foundational understanding of its properties, a practical protocol for its synthesis, and an overview of its critical applications, all grounded in the principles of scientific integrity and laboratory safety.
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